![molecular formula C18H18O3S B14593901 6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran CAS No. 61171-87-7](/img/structure/B14593901.png)
6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzenesulfonyl group attached to a dihydropyran ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran typically involves the reaction of benzenesulfonyl chloride with a suitable precursor under controlled conditions. One common method involves the use of phosphorus pentachloride and sodium benzenesulfonate, which are heated together to produce benzenesulfonyl chloride . This intermediate can then be reacted with a dihydropyran derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the benzenesulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzenesulfonyl compounds.
Scientific Research Applications
6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran involves its interaction with molecular targets through its benzenesulfonyl group. This group can form strong bonds with nucleophiles, leading to various biological and chemical effects. The compound’s ability to undergo substitution reactions makes it a versatile tool in modifying biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of 6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran.
Benzenesulfonamide derivatives: Compounds with similar sulfonyl groups but different core structures.
Uniqueness
This compound stands out due to its dihydropyran ring, which imparts unique chemical properties and potential applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
61171-87-7 |
|---|---|
Molecular Formula |
C18H18O3S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
6-(benzenesulfonylmethyl)-5-phenyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C18H18O3S/c19-22(20,16-10-5-2-6-11-16)14-18-17(12-7-13-21-18)15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2 |
InChI Key |
PDHNQDKICONBEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(OC1)CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



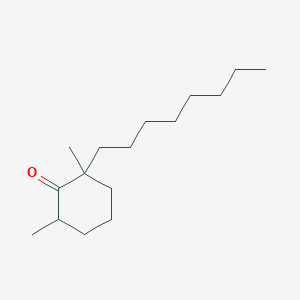
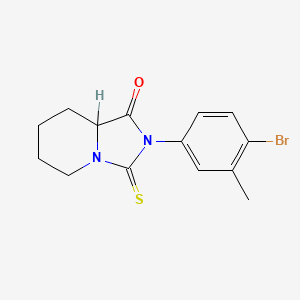
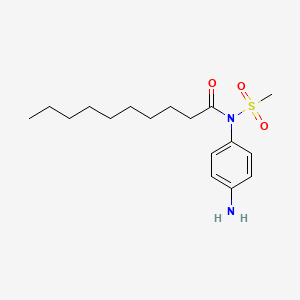


![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
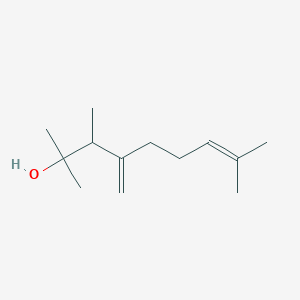

![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)
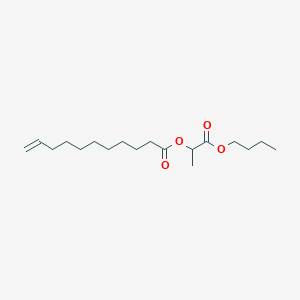
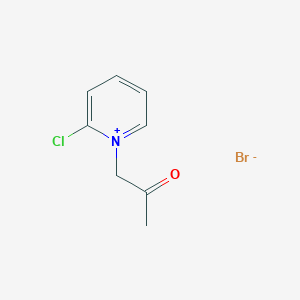
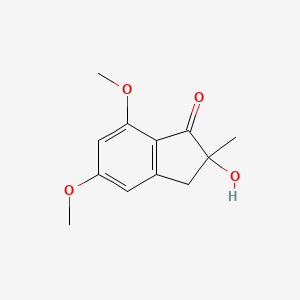
![1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14593878.png)
